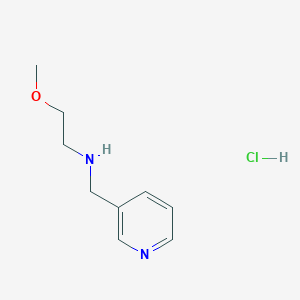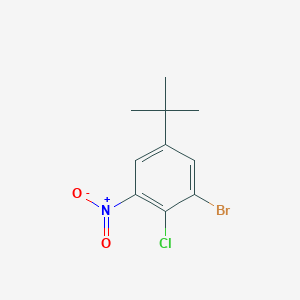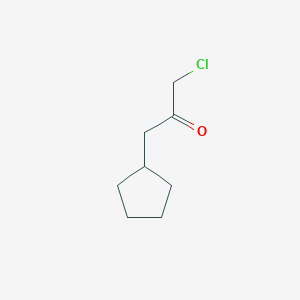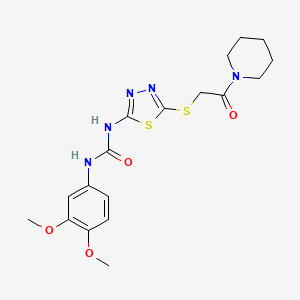![molecular formula C18H20FN3O2 B2410128 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one CAS No. 2380170-60-3](/img/structure/B2410128.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPOP and is a derivative of the piperidine class of compounds. FPOP has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated to a great extent.
Mecanismo De Acción
FPOP covalently modifies proteins at solvent-exposed methionine residues. The reaction between FPOP and methionine residues leads to the formation of a stable adduct, which can be detected using mass spectrometry. The modification of methionine residues by FPOP has been shown to be a useful tool for studying protein-ligand interactions and protein dynamics.
Biochemical and Physiological Effects:
FPOP has been shown to have a minimal effect on the overall structure and function of proteins. The modification of methionine residues by FPOP has been shown to be reversible, making it a valuable tool for studying protein dynamics. FPOP has also been shown to have a minimal effect on cell viability, making it a safe tool for use in cell-based assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPOP has several advantages over other chemical probes used for studying protein-ligand interactions and protein dynamics. FPOP is a small molecule that can penetrate into the interior of proteins, making it a valuable tool for studying protein dynamics. FPOP is also a reversible modifier of methionine residues, making it a useful tool for studying protein dynamics over time. However, FPOP has some limitations, including its specificity for methionine residues and its potential to modify other amino acids under certain conditions.
Direcciones Futuras
There are several future directions for research on FPOP. One area of research is the development of FPOP derivatives that can modify other amino acids besides methionine. Another area of research is the application of FPOP in the field of drug discovery. FPOP can be used to study the interactions between drugs and their targets, which can lead to the development of more effective drugs. Additionally, FPOP can be used to study the effects of post-translational modifications on protein function, which can lead to a better understanding of disease mechanisms.
Métodos De Síntesis
The synthesis of FPOP involves the reaction of 5-fluoropyrimidine-2-ol with 1-(piperidin-4-yloxy)-3-phenylpropan-1-one in the presence of a base. This reaction leads to the formation of FPOP in high yield and purity. The synthesis method of FPOP has been optimized to ensure reproducibility and scalability, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
FPOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. FPOP has been used as a chemical probe to study protein-ligand interactions and protein dynamics. It has also been used to study protein folding and misfolding, protein-protein interactions, and protein aggregation. FPOP has been shown to be a valuable tool for studying the structure and function of proteins, and its applications in the field of proteomics are being explored.
Propiedades
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDYZJURHNDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


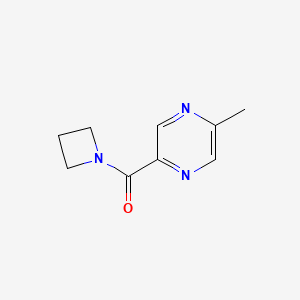
![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)
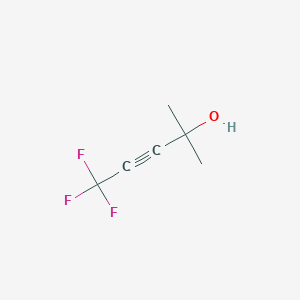
![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
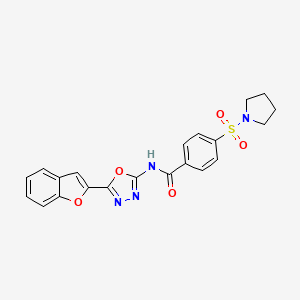
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
